molecular formula C8H10N2O3 B13061621 Methyl 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)acetate

Methyl 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)acetate

Cat. No.: B13061621
M. Wt: 182.18 g/mol
InChI Key: FWPJXMVJWKAHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)acetate is an organic compound belonging to the class of pyridine derivatives It features a pyridine ring with an amino group at the 3-position and a keto group at the 4-position, along with a methyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)acetate can be achieved through several synthetic routes. One common method involves the reaction of cyanoacetamide with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification . The reaction conditions typically include heating the mixture under reflux and using a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The keto group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Methyl 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)acetate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

methyl 2-(3-amino-4-oxopyridin-1-yl)acetate

InChI

InChI=1S/C8H10N2O3/c1-13-8(12)5-10-3-2-7(11)6(9)4-10/h2-4H,5,9H2,1H3

InChI Key

FWPJXMVJWKAHMU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC(=O)C(=C1)N

Origin of Product

United States

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